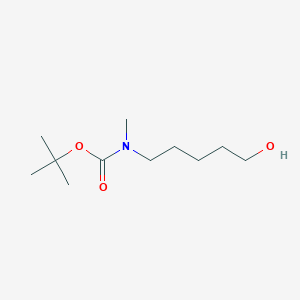![molecular formula C6H15NO2 B6237170 [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine CAS No. 1173831-07-6](/img/no-structure.png)
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine (HMPDA) is an alkylamine that has been studied for its use in various scientific and medical applications. HMPDA is a versatile and easily synthesized molecule that is gaining increasing attention for its potential in research and development.
Wirkmechanismus
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has been studied for its potential therapeutic effects. Its mechanism of action is not fully understood, but it is believed to act as an agonist at certain receptors in the body. It is thought to interact with the G-protein coupled receptors, including the 5-HT1A, 5-HT2A, and 5-HT2C receptors. Additionally, [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine is believed to act as a partial agonist at the dopamine D2 receptor.
Biochemical and Physiological Effects
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has been studied for its potential biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive performance. Additionally, [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has been shown to reduce inflammation, improve pain tolerance, and reduce anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has several advantages for use in lab experiments. It is a versatile and easily synthesized molecule, and it has a relatively low toxicity. Additionally, it can be used in a variety of reactions and can be used as a reagent in the synthesis of various compounds. However, [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine is not suitable for use in some reactions due to its instability. Additionally, it is not approved for use in humans and should be handled with caution.
Zukünftige Richtungen
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has a variety of potential future directions. It could be used in the development of new drugs, as a reagent in the synthesis of polymers and other materials, and as a catalyst in the synthesis of organic compounds. Additionally, further research could be conducted to explore its potential therapeutic effects in the treatment of various diseases. Finally, it could be used to study the mechanism of action of other compounds, and it could be used as a tool to study the effects of various drugs.
Synthesemethoden
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine can be synthesized using a variety of methods. The most common method is the direct amination of 2-hydroxy-3-methoxypropyl alcohol with dimethylamine. This reaction is catalyzed by a tertiary amine such as triethylamine. The reaction is conducted in an aqueous solution at a temperature of 80°C for one hour. The reaction yields [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine as a white solid, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has a variety of applications in scientific research. It has been used as a ligand in the synthesis of coordination complexes, as a reagent in the synthesis of peptides, and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of drugs and as a reagent in the synthesis of inorganic compounds. Additionally, [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine has been studied as a potential therapeutic agent for the treatment of various diseases.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2R)-2-hydroxy-3-methoxypropyl]dimethylamine involves the reaction of 2-methoxy-1-propanol with dimethylamine in the presence of a catalyst.", "Starting Materials": [ "2-methoxy-1-propanol", "dimethylamine", "catalyst" ], "Reaction": [ "Add 2-methoxy-1-propanol to a reaction flask", "Add dimethylamine to the reaction flask", "Add a catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or column chromatography" ] } | |
CAS-Nummer |
1173831-07-6 |
Produktname |
[(2R)-2-hydroxy-3-methoxypropyl]dimethylamine |
Molekularformel |
C6H15NO2 |
Molekulargewicht |
133.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



